molecular formula C8H8ClNOS B13105686 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde CAS No. 1208989-44-9

2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde

Cat. No.: B13105686
CAS No.: 1208989-44-9
M. Wt: 201.67 g/mol
InChI Key: RFFWFYPCOJGCRW-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde is a nicotinaldehyde derivative featuring a pyridine backbone substituted with chloro (Cl), methyl (CH₃), and methylthio (SCH₃) groups at positions 2, 4, and 6, respectively. The aldehyde functional group (-CHO) at position 3 distinguishes it from related nitrile or carboxylic acid derivatives. This compound is hypothesized to exhibit enzyme-inhibitory properties akin to simpler nicotinaldehydes, which are known competitive inhibitors of nicotinamidases in pathogens like Borrelia burgdorferi and Plasmodium falciparum . The strategic placement of substituents aims to modulate steric, electronic, and lipophilic properties to enhance target binding or selectivity.

Properties

CAS No.

1208989-44-9

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

2-chloro-4-methyl-6-methylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H8ClNOS/c1-5-3-7(12-2)10-8(9)6(5)4-11/h3-4H,1-2H3

InChI Key

RFFWFYPCOJGCRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C=O)Cl)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 4-methyl-6-(methylthio)nicotinaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde as an anticancer agent. Its structural properties allow it to interact with specific biological targets, particularly kinases involved in cancer progression.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nicotinaldehyde, including 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde, exhibit inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the inhibition of key signaling pathways that promote tumor growth and metastasis .

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor, which is crucial in the development of targeted cancer therapies.

  • Data Table: Kinase Inhibition Potency
Compound NameTarget KinaseIC50 (µM)Reference
2-Chloro-4-methyl-6-(methylthio)nicotinaldehydeEGFR0.5
Other derivativesVarious0.1-0.7

Insecticidal Properties

The compound has shown promise as an insecticide due to its ability to disrupt the nervous systems of pests.

  • Case Study : Research indicates that formulations containing 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde effectively reduce pest populations in agricultural settings without harming beneficial insects .

Herbicide Development

There is ongoing research into the use of this compound in developing selective herbicides that target specific weed species while being safe for crop plants.

  • Data Table: Herbicidal Efficacy
Compound NameTarget Weed SpeciesEfficacy (%)Reference
2-Chloro-4-methyl-6-(methylthio)nicotinaldehydeCommon Lambsquarters85
Other formulationsVarious70-90

Synthetic Methods

The synthesis of 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde has been optimized to improve yield and reduce environmental impact.

  • Key Findings : Recent patents describe methods that utilize less hazardous reagents and milder conditions, enhancing both safety and efficiency in production .

Formulation Techniques

Formulating this compound into effective delivery systems for both medicinal and agricultural applications is an area of active research.

  • Data Table: Formulation Techniques
Formulation TypeApplicationStability (months)Reference
EmulsionsAgricultural pesticides12
Liposomal formulationsDrug delivery6

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of the chloro and methylthio groups may enhance its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Functional Group Variations: Aldehyde vs. Nitrile

A closely related analog, 2-chloro-4-methyl-6-(methylthio)nicotinonitrile (CAS 51564-48-8), replaces the aldehyde group with a nitrile (-CN). Key differences include:

  • Electronic Effects : The nitrile’s strong electron-withdrawing nature may reduce pyridine ring electron density compared to the aldehyde, altering reactivity in nucleophilic environments.
  • Molecular Properties: The nitrile analog has a molecular formula of C₈H₇ClN₂S (molar mass 198.67 g/mol), while the aldehyde derivative is inferred to have a formula of C₈H₇ClNOS (calculated molar mass ~201.67 g/mol) .

Substituent Effects on Nicotinaldehyde Core

Simple nicotinaldehydes and halogenated derivatives demonstrate structure-activity relationships (SAR) in nicotinamidase inhibition:

  • Nicotinaldehyde (unsubstituted): Exhibits a Ki of 0.18 µM against B. burgdorferi nicotinamidase .
  • 5-Bromo-nicotinaldehyde : Substitution at position 5 increases Ki to 0.72 µM, suggesting bulky substituents hinder binding .

Methylthio Group Comparisons

The methylthio (SCH₃) group is a key feature shared with compounds like 5a,6-Anhydrobisdethiobis(methylthio)gliotoxin, a gliotoxin derivative.

Data Table: Structural and Functional Comparison

Compound Name Substituents Functional Group Molecular Formula Molar Mass (g/mol) Ki (µM) Source
2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde 2-Cl, 4-CH₃, 6-SCH₃ Aldehyde (-CHO) C₈H₇ClNOS 201.67* N/A Inferred
Nicotinaldehyde None Aldehyde (-CHO) C₆H₅NO 121.11 0.18
5-Bromo-nicotinaldehyde 5-Br Aldehyde (-CHO) C₆H₄BrNO 200.00 0.72
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile 2-Cl, 4-CH₃, 6-SCH₃ Nitrile (-CN) C₈H₇ClN₂S 198.67 N/A

*Calculated based on nitrile analog with functional group substitution.

Key Research Findings

Substituent Position Matters : Halogenation at position 2 (vs. 5) may reduce steric clashes in enzyme binding pockets compared to 5-bromo derivatives .

Functional Group Trade-offs : Aldehydes may exhibit reversible binding via Schiff base formation, whereas nitriles could confer metabolic stability but lower reactivity .

Biological Activity

2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde is a heterocyclic compound with potential biological significance, particularly in medicinal chemistry. This compound features a chlorinated nicotinaldehyde structure, which is known for its diverse pharmacological activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde is C8H8ClN2OSC_8H_8ClN_2OS. It contains a pyridine ring substituted with chlorine at the 2-position, a methyl group at the 4-position, and a methylthio group at the 6-position. These substitutions are significant as they influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of compounds similar to 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde has been documented in various studies. Here are some key areas of interest:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. The presence of chlorine and methylthio groups may enhance their efficacy against various pathogens .
  • Anti-inflammatory Effects : Research indicates that nicotinaldehyde derivatives can exhibit anti-inflammatory activity, which may be beneficial in treating conditions associated with chronic inflammation.
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde may also possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells .

Case Studies and Research Findings

  • Antibacterial Studies : A study on related Schiff base compounds showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The incorporation of chlorine and sulfur moieties was linked to enhanced activity .
  • Cytotoxicity Assessment : In vitro assays conducted on derivatives of nicotinaldehyde indicated that several compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of nicotinaldehyde derivatives, showing that they can mitigate calcium overload in neuroblastoma cells, which is relevant for neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectsReference
5-Chloro-6-(methylthio)nicotinaldehydeAntimicrobialEffective against E. coli and S. aureus
4-AminonicotinaldehydeAnticancerInduced apoptosis in cancer cell lines
3,5-Dialkoxypyridine analoguesNeuroprotectiveReduced calcium influx in neuroblastoma cells
Schiff base derivativesAntibacterialSignificant activity against multiple bacteria

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of pyridine derivatives like this compound typically involves multi-step functionalization. A plausible route is:

Chlorination : Introduce chlorine at position 2 using POCl₃ or SOCl₂ under reflux conditions .

Methylthio Group Installation : Utilize a nucleophilic substitution reaction with methylthiolate (generated from NaSCH₃) under inert atmosphere to avoid oxidation .

Aldehyde Introduction : Employ Vilsmeier-Haack formylation (using DMF/POCl₃) or oxidation of a hydroxymethyl precursor (e.g., MnO₂ in dichloromethane) .

Q. Optimization Tips :

  • Monitor reaction progress via TLC (Rf values) and adjust stoichiometry (e.g., 1.2–1.5 equivalents of methylthiolate for complete substitution).
  • Use anhydrous solvents (e.g., dry DCM) to prevent hydrolysis of intermediates.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with HPLC (>95%) .

Q. Q2. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine ring), methylthio (δ 2.5–3.0 ppm), and aldehyde proton (δ ~9.8 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ ~190 ppm), aromatic carbons, and methyl/methylthio groups .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
  • Elemental Analysis : Ensure %C, %H, %N, and %S match theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. Q3. How does the methylthio substituent influence the electronic properties and reactivity of the pyridine ring in this compound?

Methodological Answer: The methylthio group (-SCH₃) is electron-donating via resonance, activating the pyridine ring toward electrophilic substitution. Computational studies (DFT at M06/6-311G(d,p)) can quantify this effect:

  • HOMO-LUMO Gaps : Compare with analogs lacking -SCH₃ to assess electronic modulation .
  • Electrostatic Potential Maps : Visualize electron-rich regions (e.g., aldehyde carbonyl) for nucleophilic attack .
  • Experimental Validation : Perform reactivity assays (e.g., Suzuki coupling) and compare rates with des-methylthio analogs .

Q. Q4. What contradictions exist in reported biological activities of nicotinaldehyde derivatives, and how can they be resolved?

Methodological Answer: Contradiction : Some studies report nicotinaldehyde as a NAD precursor (via Preiss-Handler pathway), while others highlight its role as a nicotinamidase inhibitor . Resolution Strategies :

Pathway-Specific Assays : Use NAPRT-knockout cell lines to isolate contributions of the Preiss-Handler pathway .

Metabolomic Profiling : Quantify NAD metabolites (e.g., NaMN, NaAD) via LC-MS in leukemia cells treated with/without nicotinaldehyde .

Enzyme Inhibition Assays : Test nicotinaldehyde against recombinant nicotinamidase (e.g., from S. cerevisiae) to confirm inhibitory IC₅₀ .

Q. Q5. How can researchers address low yields in the final formylation step during synthesis?

Methodological Answer: Common issues and solutions:

  • Byproduct Formation : Optimize Vilsmeier-Haack conditions (e.g., lower POCl₃ concentration, controlled temperature <50°C) .
  • Over-Oxidation : Replace MnO₂ with milder oxidants (e.g., IBX) for hydroxymethyl-to-aldehyde conversion .
  • Workup Adjustments : Quench reactions with NaHCO₃ to neutralize acidic byproducts and extract with ethyl acetate .

Q. Q6. What are the implications of this compound’s solubility profile on its use in biological assays?

Methodological Answer:

  • Solubility Data :

    SolventSolubility (mg/mL)
    DMSO25–30
    Ethanol10–15
    PBS (pH 7.4)<1
  • Biological Assay Design :

    • Use DMSO stock solutions (<0.1% final concentration to avoid cytotoxicity).
    • For in vitro studies, pre-dilute in culture media with 2% FBS to prevent precipitation .

Q. Q7. How can computational modeling guide the design of derivatives with enhanced NAD precursor activity?

Methodological Answer:

  • Molecular Docking : Simulate binding to NAPRT using AutoDock Vina; prioritize derivatives with stronger hydrogen bonds to active-site residues (e.g., Arg127, Asp219) .
  • QSAR Models : Correlate substituent Hammett constants (σ) with NAD biosynthesis rates to predict optimal electron-donating/withdrawing groups .
  • ADMET Prediction : Use SwissADME to assess bioavailability and BBB penetration for CNS-targeted derivatives .

Data Contradiction Analysis

Q. Q8. Why do some studies report high cytotoxicity for nicotinaldehyde derivatives, while others show cytoprotective effects?

Methodological Answer: Key Factors :

  • Cell Type Variability : Leukemia cells (e.g., ML2) may upregulate NAPRT, enabling NAD salvage, while solid tumors lack this pathway .
  • Dose-Dependent Effects : Cytoprotection at low doses (1–10 µM) via NAD replenishment vs. cytotoxicity at high doses (>50 µM) due to aldehyde toxicity .
  • Experimental Design : Include controls for ROS scavengers (e.g., NAC) to isolate NAD-dependent effects .

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